4-(Pyren-1-yl)butanehydrazide
Overview
Description
4-(Pyren-1-yl)butanehydrazide is an organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol. It is known for its use as a fluorescent labeling reagent for carbonyl compounds such as aldehydes and ketones. This compound is also utilized as a fluorescent probe for the detection of N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butanehydrazide typically involves the amidation reaction between an oxidized carbon nano-onion and 4-(pyren-4-yl)butanehydrazide . The reaction conditions often include the use of Raman and Fourier transform infrared spectroscopy methods to confirm the covalent functionalization . Additionally, thermal gravimetric analysis is used to estimate the percentage or number of groups in the outer shell .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar amidation reactions and functionalization techniques as described in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazide group.
Substitution: The hydrazide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid or sulfuric acid for oxidation . Amidation reactions typically involve the use of oxidized carbon nano-onions and 4-(pyren-4-yl)butanehydrazide .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications such as fluorescent probes and labeling reagents .
Scientific Research Applications
4-(Pyren-1-yl)butanehydrazide has several scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for carbonyl compounds.
Biology: Acts as a fluorescent probe for detecting N-acetylated or N-formylated proteins.
Industry: Utilized in the functionalization of carbon nano-onions for supercapacitor applications.
Mechanism of Action
The mechanism of action of 4-(Pyren-1-yl)butanehydrazide involves the transfer of the acyl group to the fluorescent hydrazide, which allows for the detection of specific proteins . The molecular targets include carbonyl compounds such as aldehydes and ketones. The pathways involved in its action are primarily related to its fluorescent properties and ability to form stable covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-4-yl)butanehydrazide: Similar in structure but differs in the position of the pyrene moiety.
N-(pyren-1-yl)picolinamide: Another pyrene derivative used in different applications.
Uniqueness
4-(Pyren-1-yl)butanehydrazide is unique due to its specific fluorescent properties and its ability to act as a labeling reagent for carbonyl compounds. Its application in the functionalization of carbon nano-onions for supercapacitor applications also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-pyren-1-ylbutanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPDVMSOKMZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204064 | |
Record name | Pyrenebutyrylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-13-0 | |
Record name | Pyrenebutyrylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenebutyrylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55486-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.